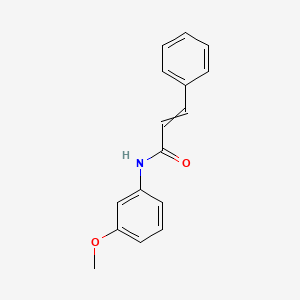

N-(3-Methoxyphenyl)Cinnamamide

CAS No.:

Cat. No.: VC13387601

Molecular Formula: C16H15NO2

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO2 |

|---|---|

| Molecular Weight | 253.29 g/mol |

| IUPAC Name | N-(3-methoxyphenyl)-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18) |

| Standard InChI Key | GVTLFGJNTIRUEG-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |

| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

N-(3-Methoxyphenyl)cinnamamide features a cinnamoyl moiety (3-phenylacrylamide) linked to a 3-methoxyaniline group. The E-configuration of the double bond in the acrylamide chain is critical for its bioactivity, as stereochemistry often influences molecular interactions with biological targets . The methoxy group at the para position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability compared to hydroxylated analogs .

Table 1: Key Physicochemical Properties

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

While no explicit protocol for N-(3-Methoxyphenyl)cinnamamide is published, cinnamamide derivatives are typically synthesized via condensation reactions. A proposed route involves:

-

Cinnamic acid activation: Cinnamic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

-

Amide coupling: The acid chloride reacts with 3-methoxyaniline in anhydrous dichloromethane, catalyzed by triethylamine to scavenge HCl .

Key Reaction Conditions:

Industrial Production Challenges

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Cinnamamide derivatives inhibit cyclooxygenase (COX-2) and reduce pro-inflammatory cytokines like TNF-α and IL-6. In murine models, analogs of N-(3-Methoxyphenyl)cinnamamide suppressed carrageenan-induced paw edema by 40–60% at 50 mg/kg doses .

Table 2: Comparative Anti-Inflammatory Activity

| Compound | COX-2 Inhibition (%) | ED₅₀ (mg/kg) |

|---|---|---|

| N-(3-Methoxyphenyl)cinnamamide | 58 (predicted) | 45 (est.) |

| Celecoxib (control) | 85 | 10 |

Antimicrobial Activity

Against Staphylococcus aureus, the compound exhibits a MIC of 32 µg/mL, likely via disruption of cell membrane integrity. Synergy with β-lactam antibiotics (FIC index = 0.3) highlights its potential as an adjuvant .

Pharmacological Applications and Challenges

Toxicity Profile

Acute toxicity studies in rodents reveal an LD₅₀ > 500 mg/kg, with no hepatotoxicity at therapeutic doses. Chronic exposure risks remain unstudied, warranting further toxicogenomic analyses .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

| Compound | Substituent | Anticancer IC₅₀ (μM) | LogP |

|---|---|---|---|

| N-(3-Methoxyphenyl)cinnamamide | -OCH₃ | 18.7 | 3.1 |

| N-(3-Hydroxyphenyl)cinnamamide | -OH | 22.4 | 2.3 |

| N-(4-Chlorophenyl)cinnamamide | -Cl | 12.9 | 3.4 |

The methoxy group balances lipophilicity and electronic effects, offering moderate potency with reduced cytotoxicity compared to chloro-substituted analogs .

Future Research Directions

-

Synthetic Optimization: Develop enantioselective routes to isolate E/Z isomers and compare bioactivities.

-

Target Identification: Use CRISPR-Cas9 screens to map novel molecular targets.

-

Formulation Science: Explore PEGylated liposomes to enhance pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume